4Drk8YR3E6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4Drk8YR3E6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the pyrrole ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the phenoxy group: This is achieved through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrole ring.
Addition of the purine moiety: The purine ring is introduced via a condensation reaction with the phenoxy-substituted pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4Drk8YR3E6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications.
Scientific Research Applications
4Drk8YR3E6 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4Drk8YR3E6 involves its interaction with specific molecular targets within cells. It is known to modulate various signaling pathways, leading to changes in cellular behavior. The compound’s effects are mediated through binding to specific receptors or enzymes, altering their activity and downstream signaling events .
Comparison with Similar Compounds
4Drk8YR3E6 can be compared with other similar compounds, such as:
- N-(3,4-DIMETHYL-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-2-(4-(2,6-DIOXO-1,3-DIPROPYL-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)PHENOXY)ACETAMIDE
- N-(3,4-DIMETHYL-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-2-(4-(2,6-DIOXO-1,3-DIPROPYL-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)PHENOXY)ACETAMIDE
These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
CAS No. |
249926-37-2 |
---|---|
Molecular Formula |
C25H28N6O6 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H28N6O6/c1-5-11-29-21-19(24(35)30(12-6-2)25(29)36)26-20(27-21)16-7-9-17(10-8-16)37-13-18(32)28-31-22(33)14(3)15(4)23(31)34/h7-10H,5-6,11-13H2,1-4H3,(H,26,27)(H,28,32) |
InChI Key |
NIXWFDNYUWLKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NN4C(=O)C(=C(C4=O)C)C |
Origin of Product |
United States |
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